

Dehydronitrosonisoldipine discovery and background

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Compound of Interest

Compound Name: Dehydronitrosonisoldipine

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An in-depth technical guide on the discovery and background of **dehydronitrosonisoldipine**, a potent inhibitor of Sterile Alpha and Toll/Interleukin Receptor (TIR) motif-containing 1 (SARM1), is detailed below. This document is intended for researchers, scientists, and professionals in drug development.

Introduction and Background

Dehydronitrosonisoldipine has emerged as a significant molecule in the study of neurodegenerative processes. It was identified as a potent, irreversible, and cell-permeant inhibitor of SARM1, a key protein involved in the initiation of axon degeneration. The discovery of **dehydronitrosonisoldipine** was a result of a high-throughput screening for inhibitors of SARM1, where it was identified as a derivative of the calcium channel blocker nisoldipine^[1].

SARM1 is a central executioner of programmed axon death, a pathway implicated in a variety of neurodegenerative disorders. The activation of SARM1's intrinsic NADase activity leads to the depletion of nicotinamide adenine dinucleotide (NAD⁺) and the production of cyclic ADP-ribose (cADPR), ultimately triggering axonal breakdown^{[2][3]}. **Dehydronitrosonisoldipine's** unique mechanism of action, involving the covalent modification of a specific cysteine residue in the SARM1 protein, offers a promising avenue for therapeutic intervention in diseases characterized by axonal loss.

Discovery of Dehydronitrosonisoldipine as a SARM1 Inhibitor

The discovery of **dehydronitrosonisoldipine** as a SARM1 inhibitor was a serendipitous finding from a high-throughput screen of an approved drug library. Initially, the calcium channel blocker nisoldipine was identified as a potential "hit". However, further investigation revealed that the inhibitory activity was attributable to a derivative present in the nisoldipine sample, which was identified as **dehydronitrosonisoldipine**[\[1\]](#).

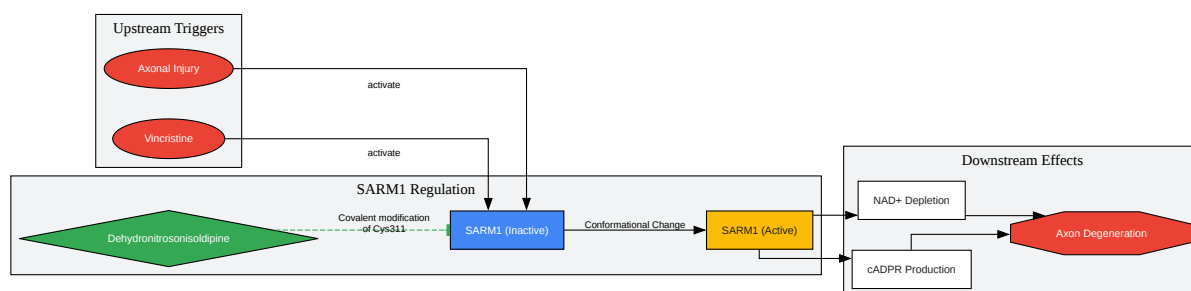
This discovery highlighted the importance of sample purity in high-throughput screening and led to the characterization of a novel, potent SARM1 inhibitor. The identification of **dehydronitrosonisoldipine** as the active compound spurred further research into its mechanism of action and its potential as a neuroprotective agent.

Mechanism of Action

Dehydronitrosonisoldipine acts as an irreversible, allosteric inhibitor of SARM1. Its mechanism is highly specific and involves the covalent modification of Cysteine 311 (Cys311) located in the ARM (armadillo repeat) domain of the SARM1 protein[\[1\]](#). The ARM domain is an auto-regulatory domain, and the covalent modification by **dehydronitrosonisoldipine** stabilizes SARM1 in its inactive, auto-inhibited conformation[\[1\]](#).

By locking SARM1 in this inhibited state, **dehydronitrosonisoldipine** prevents its activation in response to axonal injury or neurotoxic stimuli. Consequently, it blocks the downstream events of SARM1 signaling, namely the depletion of NAD⁺ and the production of cADPR, which are critical for the execution of the axon degeneration program[\[2\]](#)[\[3\]](#). It is important to note that **dehydronitrosonisoldipine** does not inhibit the NADase activity of SARM1 that has already been activated; its action is prophylactic by preventing the initial activation[\[2\]](#).

Signaling Pathway of SARM1-Mediated Axon Degeneration and Inhibition by Dehydronitrosonisoldipine



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SARM1 signaling pathway and its inhibition by **dehydronitrosonisoldipine**.

Quantitative Data

The inhibitory potency of **dehydronitrosonisoldipine** against SARM1 has been quantified in cellular assays.

Compound	Assay System	IC50	Reference
Dehydronitrosonisoldipine	SARM1-dN-expression cells	4 μ M	[2]

Experimental Protocols

The following section details the methodologies for key experiments involved in the characterization of **dehydronitrosonisoldipine** as a SARM1 inhibitor.

High-Throughput Screening for SARM1 Inhibitors

A high-throughput screen was employed to identify inhibitors of SARM1 from a library of approved drugs.

- Assay Principle: The assay utilizes a permeant fluorescent probe, PC6, which becomes fluorescent upon cleavage by the NADase activity of SARM1[2].
- Procedure:
 - NMN-activated SARM1 is incubated with individual compounds from the drug library in a 384-well plate format.
 - The fluorescent probe PC6 and NAD⁺ are added to the wells.
 - The fluorescence intensity is measured over time using a plate reader.
 - A decrease in the rate of fluorescence increase compared to a control (DMSO) indicates inhibition of SARM1 activity.
- Hit Validation: Initial hits are validated using an orthogonal HPLC-based assay that directly measures the consumption of NAD⁺[2].

In Vitro SARM1 NADase Activity Assay

This assay is used to confirm the inhibitory effect of compounds on the enzymatic activity of purified SARM1.

- Reagents: Purified human SARM1 protein, Nicotinamide Mononucleotide (NMN) for activation, NAD⁺, and the test compound (**dehydronitrosonisoldipine**).
- Procedure:
 - Purified SARM1 is pre-incubated with NMN to induce activation.
 - The test compound at various concentrations is added to the activated SARM1.
 - The enzymatic reaction is initiated by the addition of NAD⁺.
 - The reaction is monitored by either:

- Mass Spectrometry: Measuring the levels of NAD⁺ and its cleavage product, ADP-ribose (ADPR), over time.
- Fluorescent Probes: Using probes like PC6 as described above.
- Data Analysis: IC₅₀ values are calculated by plotting the percentage of SARM1 inhibition against the logarithm of the inhibitor concentration.

Vincristine-Induced Axon Degeneration Assay in DRG Neurons

This cellular assay assesses the neuroprotective effect of **dehydronitrosonisoldipine** against chemotherapy-induced axon degeneration.

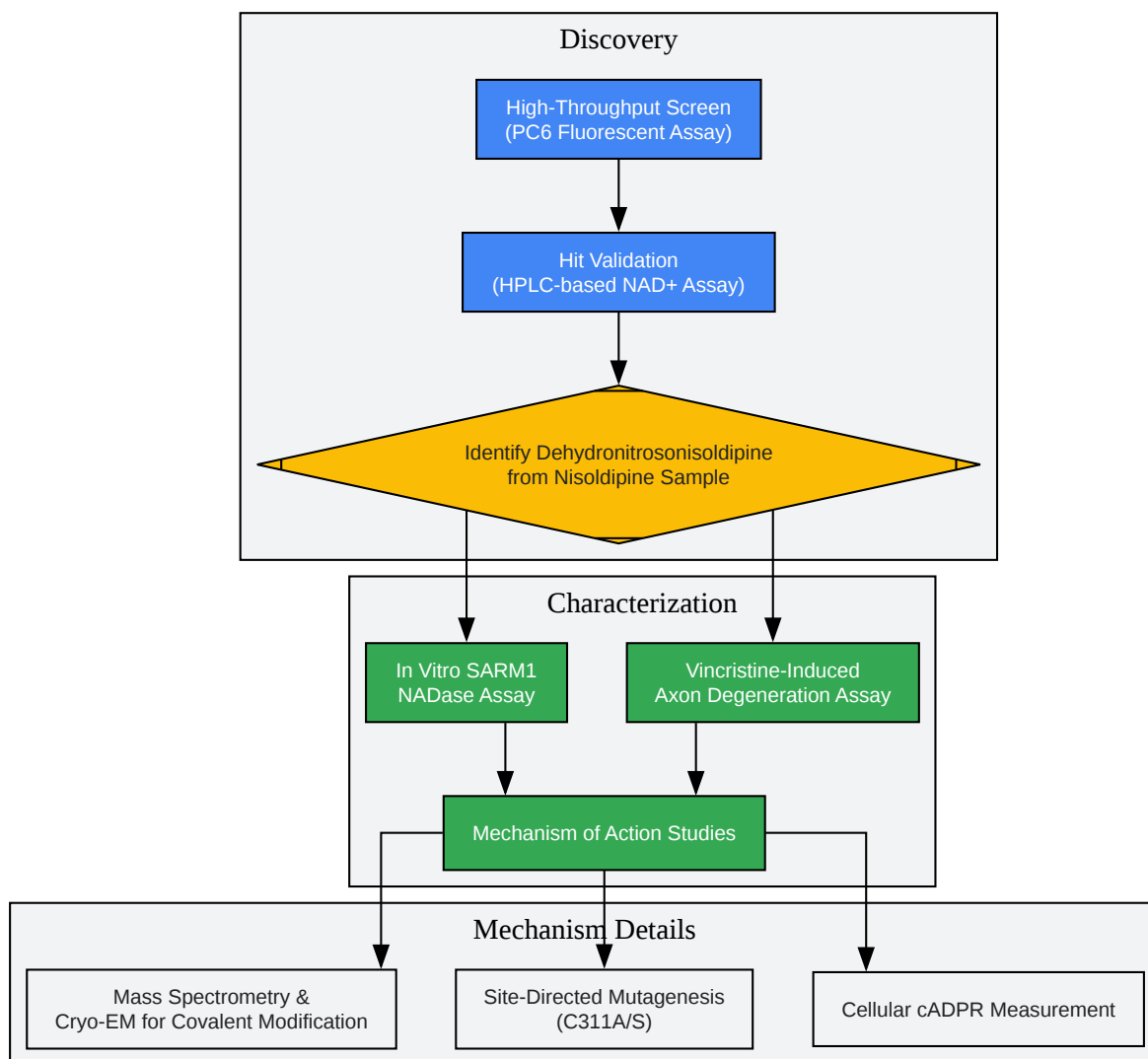
- Cell Culture: Primary Dorsal Root Ganglion (DRG) neurons are isolated from rodents and cultured in compartmentalized chambers, allowing for the specific treatment of axons.
- Procedure:
 - DRG neurons are cultured until they develop extensive axonal networks.
 - The axonal compartment is pre-treated with **dehydronitrosonisoldipine** or a vehicle control for a specified period.
 - Vincristine, a chemotherapeutic agent known to induce axon degeneration via SARM1, is added to the axonal compartment[4][5][6].
 - Axon morphology is monitored over time (e.g., 24-72 hours) using phase-contrast or fluorescence microscopy.
- Quantification: Axon degeneration is quantified by calculating a "degeneration index," which is the ratio of the area of fragmented axons to the total axon area, often measured using software like ImageJ[7].

Cellular cADPR Measurement

This assay measures the levels of the SARM1-downstream product, cADPR, in cells.

- Principle: A highly sensitive enzymatic cycling assay is used to measure cADPR levels. The assay involves the reverse reaction of ADP-ribosyl cyclase, which converts cADPR to NAD⁺ in the presence of high nicotinamide concentrations. The resulting NAD⁺ is then amplified through a cycling reaction involving alcohol dehydrogenase and diaphorase, which generates a fluorescent product (resorufin)[8][9].
- Procedure:
 - Cells (e.g., DRG neurons) are treated with the stimulus (e.g., vincristine) in the presence or absence of **dehydronitrosonisoldipine**.
 - Cellular metabolites are extracted.
 - The extracted metabolites are subjected to the enzymatic cycling assay.
 - The fluorescence of resorufin is measured, which is proportional to the initial amount of cADPR.

Experimental Workflow for Characterizing Dehydronitrosonisoldipine



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Workflow for the discovery and characterization of **dehydronitrosonisoldipine**.

Conclusion

Dehydronitrosonisoldipine represents a significant advancement in the quest for therapeutic agents to combat neurodegenerative diseases. Its discovery as a potent and specific SARM1 inhibitor, coupled with a well-defined mechanism of action, provides a solid foundation for further preclinical and clinical development. The experimental protocols outlined in this guide serve as a reference for the continued investigation of **dehydronitrosonisoldipine** and the development of other SARM1-targeted therapies. The unique allosteric and covalent inhibitory mechanism of **dehydronitrosonisoldipine** may offer advantages in terms of specificity and duration of action, making it a compelling candidate for the treatment of a range of neurological disorders characterized by axonal degeneration.

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- To cite this document: BenchChem. [Dehydronitrosonisoldipine discovery and background]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8075430#dehydronitrosonisoldipine-discovery-and-background]

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